Physicochemical Profiling of 3-Benzylpyrrolidine-3-carboxylic Acid: Molecular Weight, Solubility, and Analytical Workflows
Physicochemical Profiling of 3-Benzylpyrrolidine-3-carboxylic Acid: Molecular Weight, Solubility, and Analytical Workflows
Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
In contemporary drug discovery, functionalized cyclic amino acids serve as critical structural motifs for peptidomimetics, central nervous system (CNS) therapeutics, and allosteric modulators. 3-Benzylpyrrolidine-3-carboxylic acid is a highly versatile, conformationally restricted building block. However, its unique structural features—combining a highly polar zwitterionic core with a bulky, lipophilic benzyl group—create complex solubility dynamics.
This technical guide provides an authoritative analysis of the molecular weight, speciation, and solubility profile of 3-Benzylpyrrolidine-3-carboxylic acid. It further details field-validated experimental protocols for thermodynamic solubility determination, ensuring rigorous physicochemical characterization prior to high-throughput screening or lead optimization.
Molecular Identity and Physicochemical Properties
To effectively utilize 3-Benzylpyrrolidine-3-carboxylic acid in synthetic pathways or biological assays, researchers must account for its exact molecular weight and ionization states. The compound is commercially available in both its free base and hydrochloride (HCl) salt forms[1][2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the molecule. The molecular weight dictates the stoichiometric calculations required for assay preparation, while the LogP and pKa values drive the solubility profile.
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 1274864-27-5 | 2551118-60-4 |
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 205.26 g/mol | 241.72 g/mol |
| Core Scaffold | Pyrrolidine (Secondary Amine) | Pyrrolidinium Chloride |
| Functional Groups | Carboxylic Acid, Benzyl | Carboxylic Acid, Benzyl |
| Estimated pKa₁ (COOH) | ~3.5 | ~3.5 |
| Estimated pKa₂ (NH) | ~9.5 | ~9.5 |
| Physical State | Solid (White to off-white powder) | Solid (White powder) |
Mechanistic Causality of Speciation
The solubility of 3-Benzylpyrrolidine-3-carboxylic acid is fundamentally governed by its pH-dependent ionization (speciation).
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At physiological pH (7.4): The secondary amine is protonated (cationic), and the carboxylic acid is deprotonated (anionic). The molecule exists primarily as a neutral zwitterion. The strong intramolecular dipole interactions in the solid crystal lattice, combined with the hydrophobic bulk of the benzyl group, result in high lattice energy and consequently poor aqueous solubility at neutral pH[3].
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At pH < 3.0: The carboxylic acid is protonated (neutral), leaving a net positive charge on the amine. This cationic state disrupts the zwitterionic lattice, significantly increasing aqueous solubility. This is the primary reason the HCl salt form (MW: 241.72 g/mol ) is preferred for stock solution preparation[2].
Figure 1: pH-dependent speciation of 3-Benzylpyrrolidine-3-carboxylic acid.
The Solubility Profile
Understanding the solubility limits of this building block is critical to avoid false negatives in biochemical assays caused by compound precipitation. Complex pyrrolidine-3-carboxylic acid derivatives often exhibit kinetic solubility of <1 μM in aqueous buffers due to high lipophilicity and strong crystal packing[3].
Solvent Compatibility
| Solvent | Solubility Profile | Mechanistic Rationale |
| Water (pH 7.4) | Poor (< 1 mM for free base) | Zwitterionic lattice energy and hydrophobic benzyl group resist solvation. |
| Water (pH 1.2) | Moderate to Good | Protonation of the carboxylate breaks the zwitterionic network. |
| DMSO | High (> 50 mM) | High dielectric constant and hydrogen-bond acceptor capabilities solvate the molecule effectively. |
| Methanol | Moderate to High | Protic solvent capable of disrupting intermolecular hydrogen bonds. |
Expert Insight: For biological assays, it is highly recommended to prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, and monitor for micro-precipitation using nephelometry.
Self-Validating Experimental Protocols
To rigorously determine the solubility of 3-Benzylpyrrolidine-3-carboxylic acid for formulation or assay design, a Thermodynamic Shake-Flask Method must be employed. Unlike kinetic solubility (which measures the precipitation point of a DMSO stock in buffer and is prone to supersaturation artifacts), thermodynamic solubility measures the equilibrium point of the solid compound dissolving into the buffer.
Protocol: Shake-Flask Thermodynamic Solubility Determination
Objective: Determine the absolute equilibrium solubility of 3-Benzylpyrrolidine-3-carboxylic acid in Phosphate Buffered Saline (PBS, pH 7.4).
Materials:
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3-Benzylpyrrolidine-3-carboxylic acid (Solid powder)
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PBS (1X, pH 7.4)
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Thermomixer/Incubator
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Ultracentrifuge
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HPLC-UV or LC-MS system
Step-by-Step Methodology:
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Solid Dispensing: Weigh approximately 5 mg of solid 3-Benzylpyrrolidine-3-carboxylic acid into a 1.5 mL low-bind microcentrifuge tube.
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Causality: An excess of solid must be present to ensure the solution becomes saturated, establishing a true thermodynamic equilibrium between the solid and dissolved phases.
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Buffer Addition: Add 500 μL of PBS (pH 7.4) to the tube.
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Isothermal Equilibration: Seal the tube and place it in a thermomixer set to 37°C (physiological temperature) with an agitation rate of 1000 RPM for 24 to 48 hours.
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Causality: 24-48 hours are required to overcome the high lattice energy of the zwitterion and ensure that any metastable polymorphs transition to the most stable crystalline form.
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Phase Separation: Transfer the tubes to an ultracentrifuge. Spin at 15,000 x g for 30 minutes at 37°C.
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Causality: Standard filtration can lead to compound adsorption onto the filter membrane. Ultracentrifugation cleanly pellets the undissolved solid without altering the concentration of the supernatant.
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Supernatant Extraction: Carefully aspirate 100 μL of the clear supernatant without disturbing the solid pellet. Dilute this aliquot 1:10 in a solvent compatible with your mobile phase (e.g., 50% Methanol/50% Water) to prevent precipitation upon cooling to room temperature.
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Quantification: Analyze the diluted supernatant via HPLC-UV (measuring absorbance of the benzyl chromophore at ~210-220 nm) against a standard curve prepared in DMSO.
Figure 2: Thermodynamic shake-flask solubility workflow.
Implications for Drug Design
The molecular weight of the free base (205.26 g/mol ) makes 3-Benzylpyrrolidine-3-carboxylic acid an ideal, low-molecular-weight fragment. It comfortably adheres to Lipinski's Rule of Five, leaving ample "molecular weight budget" (up to ~300 g/mol ) for further synthetic elaboration (e.g., amide coupling at the carboxylic acid or alkylation at the pyrrolidine nitrogen) before risking poor oral bioavailability.
However, medicinal chemists must proactively manage the lipophilicity introduced by the benzyl group. As demonstrated in broader studies of the relaxin-3/RXFP3 system, appending highly lipophilic moieties to a pyrrolidine-3-carboxylic acid core can quickly drive aqueous solubility below 1 μM and increase plasma protein binding to >99%[3]. Strategies such as introducing polar heteroatoms into the benzyl ring (e.g., pyridyl replacements) should be considered during lead optimization to maintain an optimal solubility profile.
References
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Namiki Shoji Co., Ltd. "Building Blocks Catalogue November 2020". Namiki-s. Available at:[Link]
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National Institutes of Health (NIH) / PMC. "Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System". PubMed Central. Available at: [Link]
